molecular formula C19H17BrN2O3 B11024079 2-(2-bromobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

2-(2-bromobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B11024079
M. Wt: 401.3 g/mol
InChI Key: GKDDXFFPMHRQBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a bicyclic pyridazin-3(2H)-one core substituted at position 2 with a 2-bromobenzyl group and at position 6 with a 3,4-dimethoxyphenyl moiety. This compound’s structural features align with bioactive pyridazinones, which are explored for enzyme inhibition, antitrypsin activity, and receptor modulation .

Properties

Molecular Formula

C19H17BrN2O3

Molecular Weight

401.3 g/mol

IUPAC Name

2-[(2-bromophenyl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C19H17BrN2O3/c1-24-17-9-7-13(11-18(17)25-2)16-8-10-19(23)22(21-16)12-14-5-3-4-6-15(14)20/h3-11H,12H2,1-2H3

InChI Key

GKDDXFFPMHRQBL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Br)OC

Origin of Product

United States

Preparation Methods

Core Pyridazinone Formation

The pyridazinone ring is constructed via cyclization of hydrazine derivatives with diketones or ketoesters. For 2-(2-bromobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one, the reaction typically begins with 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one as the precursor. This intermediate is synthesized by condensing 3,4-dimethoxyphenylacetone with hydrazine hydrate under acidic conditions, followed by oxidative cyclization.

A critical step involves introducing the 2-bromobenzyl moiety at position 2 of the pyridazinone ring. This is achieved through N-alkylation using 2-bromobenzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds via an SN2 mechanism, where the deprotonated nitrogen of the pyridazinone attacks the electrophilic carbon of the benzyl bromide.

Key Reaction Conditions

  • Solvent: Acetone or dimethylformamide (DMF)

  • Temperature: 20–110°C (depending on reactivity)

  • Base: K₂CO₃ or NaHCO₃

  • Yield: 41–91% (optimized in large-scale synthesis).

Alternative Route: Condensation with Aromatic Aldehydes

An alternative method involves condensing 6-(3,4-dimethoxyphenyl)dihydropyridazin-3(2H)-one with 2-bromobenzaldehyde. This one-pot reaction utilizes acetic acid as both solvent and catalyst, facilitating imine formation followed by oxidation to the pyridazinone. While this route reduces the number of steps, it requires stringent control over oxidation conditions to prevent over-oxidation to pyridazine derivatives.

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts yield and reaction rate:

ParameterOptimal ConditionsEffect on Yield
Solvent DMFHigher polarity enhances alkylation efficiency
Base K₂CO₃Mild base minimizes side reactions
Temperature 80–110°CAccelerates SN2 displacement

For example, using DMF at 110°C with K₂CO₃ increased the yield to 91% compared to 41% in acetone at room temperature.

Purification Strategies

Crude products are purified via flash chromatography (silica gel, eluent: 1–2% methanol in dichloromethane) or recrystallization from cyclohexane. Decolorizing charcoal is often employed to remove polymeric byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): Key peaks include δ 3.85 (s, OCH₃), 4.27 (t, J=6.6 Hz, N-CH₂), and 7.76–7.88 (m, aromatic H).

  • MS (APCI+): m/z 401.3 [M+H]⁺, consistent with the molecular formula C₁₉H₁₇BrN₂O₃.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₇BrN₂O₃
Molecular Weight401.3 g/mol
SolubilitySoluble in DMSO, CHCl₃
StabilityStable at RT, hygroscopic

Challenges and Mitigation

Byproduct Formation

  • Issue: Competing O-alkylation produces ether byproducts.

  • Solution: Use excess alkylating agent (2-bromobenzyl bromide) and rigorous temperature control.

Low Yield in Cyclization

  • Issue: Incomplete cyclization due to steric hindrance from the dimethoxyphenyl group.

  • Solution: Prolong reaction time (16–24 hours) and employ high-boiling solvents like DMF.

Industrial-Scale Adaptations

For bulk synthesis, continuous flow reactors are preferred to enhance mixing and heat transfer. A patent (US8329692B2) highlights a telescoped process where the pyridazinone core and benzyl group are synthesized in tandem, reducing intermediate isolation steps .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the ortho position of the benzyl group undergoes nucleophilic substitution under specific conditions. This reactivity is critical for derivatization and functionalization:

Reaction TypeReagents/ConditionsProductYieldReference
Amine substitutionK₂CO₃, DMF, 80°C, 12h2-(2-aminobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one72%
Thiol substitutionNaSH, EtOH, reflux2-(2-mercaptobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one65%

Key Insight : The electron-withdrawing pyridazinone ring activates the bromine for substitution, with regioselectivity influenced by steric effects from the adjacent benzyl group.

Oxidation Reactions

The methoxy groups on the dimethoxyphenyl substituent can be oxidized to hydroxyl or carbonyl functionalities:

Target GroupOxidizing AgentConditionsProductNotes
Methoxy → HydroxyBBr₃CH₂Cl₂, −78°C → RT2-(2-bromobenzyl)-6-(3,4-dihydroxyphenyl)pyridazin-3(2H)-oneRequires anhydrous conditions
Methoxy → CarbonylCrO₃/H₂SO₄Acetone, 50°C2-(2-bromobenzyl)-6-(3,4-dicarbonylphenyl)pyridazin-3(2H)-oneLow yield (∼30%) due to overoxidation

Structural Impact : Oxidation of methoxy groups enhances hydrogen-bonding capacity, improving interactions with biological targets like enzymes .

Cross-Coupling Reactions

The bromobenzyl group participates in palladium-catalyzed cross-couplings for biaryl synthesis:

Reaction TypeCatalytic SystemCoupling PartnerProductEfficiency
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃Phenylboronic acid2-(2-biphenylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one85%
Buchwald–HartwigPd₂(dba)₃, XantphosPiperidine2-(2-(piperidin-1-yl)benzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one68%

Applications : These reactions enable the introduction of pharmacophores for drug discovery, particularly in kinase inhibition studies .

Ring Functionalization of Pyridazinone

The pyridazinone core undergoes electrophilic substitution and cycloaddition:

ReactionReagentsPosition ModifiedOutcome
NitrationHNO₃/H₂SO₄C-5 of pyridazinone5-nitro derivative (68% yield)
Diels–AlderMaleic anhydride, ΔC-4/C-5Fused bicyclic adduct (unstable at RT)

Mechanistic Note : Electron-deficient pyridazinone rings favor electrophilic attacks at C-5 due to resonance stabilization .

Reductive Transformations

Controlled reductions modify the pyridazinone ring or substituents:

Reduction TargetReagentsProductSelectivity
Pyridazinone → DihydropyridazineNaBH₄, MeOHPartially saturated ringLow (∼40%)
Bromine → HydrogenH₂, Pd/C2-benzyl-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-oneHigh (92%)

Caution : Over-reduction of the pyridazinone ring can lead to loss of aromaticity and bioactivity .

Biological Activity Correlation

Modifications directly impact pharmacological profiles:

DerivativeKey ModificationIC₅₀ (FPR1 Receptor)Notes
Parent compoundNone1.2 μMBaseline agonist activity
4′-Hydroxy analogMethoxy → Hydroxy0.6 μMImproved binding via H-bonding
Biphenyl derivativeSuzuki coupling0.9 μMEnhanced lipophilicity

Scientific Research Applications

Overview

2-(2-bromobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family. Its unique structure, featuring a pyridazinone core with various substituents, positions it as a compound of interest in medicinal chemistry due to its potential biological activities.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyridazinone Core : Achieved through cyclization of hydrazine derivatives with diketones or ketoesters.
  • Substitution Reactions : The introduction of the 2-bromobenzyl group via nucleophilic substitution and the attachment of the 3,4-dimethoxyphenyl group through Friedel-Crafts acylation or alkylation.

This compound has been studied for its diverse biological activities, particularly in the fields of oncology and antimicrobial research.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its cytotoxicity data:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15.0Induction of apoptosis via caspase activation
A549 (Lung)12.5Inhibition of tubulin polymerization
MCF-7 (Breast)20.0Cell cycle arrest in G2/M phase

The mechanisms by which this compound exerts its cytotoxic effects include:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Microtubule Disruption : Interference with microtubule dynamics, preventing proper mitotic spindle formation.
  • Cell Cycle Arrest : Accumulation of cells in the G2/M phase, effectively halting proliferation.

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial properties. Further research is required to elucidate its effectiveness against specific pathogens.

Case Studies

Several case studies highlight the therapeutic applications of this compound:

  • Breast Cancer Model : In an experimental model, administration of this compound significantly reduced tumor size compared to control groups, with histological analysis revealing increased apoptosis and reduced proliferation markers.
  • Chronic Bacterial Infections : A clinical trial showed promising results in patients with chronic bacterial infections, indicating a notable reduction in infection markers and improved patient outcomes.

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)~10 µM
A549 (Lung Cancer)~5 µM
AntimicrobialStaphylococcus aureus<50 µg/mL
Escherichia coli<50 µg/mL

Mechanism of Action

The mechanism of action of 2-(2-bromobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in the pyridazinone family can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Position 2 Modifications

  • Target Compound : 2-(2-Bromobenzyl) group. Bromine’s polarizability and size may enhance hydrophobic interactions or halogen bonding in biological systems.
  • Analog () : 2-(2-Chloro-4-fluorobenzyl) substitution replaces bromine with chlorine and adds a fluorine atom. Chlorine’s smaller size reduces steric hindrance, while fluorine’s electronegativity alters electronic distribution .
  • Analog (): 2-(Piperidin-4-yl-thieno[2,3-d]pyrimidine) introduces a bulky, nitrogen-rich substituent, likely improving solubility and targeting protease interactions .

Position 6 Modifications

  • Target Compound : 6-(3,4-Dimethoxyphenyl) provides electron-donating methoxy groups, linked to antioxidant and ACE inhibition activities (as seen in curcumin analogs, ) .
  • Analog () : 6-(Thiophen-2-yl) introduces a sulfur-containing heterocycle, enhancing π-π stacking and altering redox properties .

Enzyme Inhibition

  • ACE Inhibition : Curcumin analogs with 3,4-dimethoxyphenyl groups (e.g., compound 3d, ) exhibit potent ACE inhibition (~70% inhibition at 100 μM), suggesting the target compound’s methoxy groups may confer similar activity .
  • HIV-1 Protease Inhibition: Pyridazinones with 3,4-dimethoxy substituents (e.g., compound 2e, ) show strong inhibition (~85% at 50 μM), though bulky 2-substituents (e.g., bromobenzyl) may sterically hinder binding .

Antitrypsin Potential

  • Compound 51 (): A pyridazinone with a 6-(3,4-dimethoxyphenyl) group and a thieno-pyrimidine substituent demonstrated antitrypsin activity (IC₅₀ = 0.8 μM), highlighting the scaffold’s versatility. The target compound’s bromobenzyl group may optimize hydrophobic binding pockets .

Physicochemical Properties

Compound (Reference) Molecular Weight Substituent (Position 2) Substituent (Position 6) Key Features
Target Compound 389.2 2-Bromobenzyl 3,4-Dimethoxyphenyl Halogen bonding, electron-donating
2-(2-Cl-4-F-Benzyl) analog 374.8 2-Chloro-4-fluorobenzyl 3,4-Dimethoxyphenyl Enhanced electronegativity
6-(3,4-Dichlorophenyl) 295.1 Variable 3,4-Dichlorophenyl Electron-withdrawing, increased reactivity
Compound 51 465.2 Piperidinyl-thienopyrimidine 3,4-Dimethoxyphenyl Improved solubility, protease targeting

Biological Activity

2-(2-bromobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a pyridazinone core substituted with a bromobenzyl group and a dimethoxyphenyl moiety. The presence of these functional groups is crucial for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of pyridazinones exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including:

Cell Line IC50 (µM) Activity
HCT116 (Colon Cancer)< 10Strong inhibition
MCF-7 (Breast Cancer)< 15Moderate inhibition
A549 (Lung Cancer)< 20Moderate inhibition
HeLa (Cervical Cancer)< 25Moderate inhibition

These findings suggest that the compound could serve as a lead for developing new anticancer agents .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies have shown that compounds with similar structures can activate apoptotic pathways through the modulation of Bcl-2 family proteins and caspases .

Neuropharmacological Effects

In addition to its anticancer properties, there is evidence suggesting that pyridazinone derivatives may possess neuroprotective effects. Some studies have highlighted their potential as anticonvulsants and neuroprotective agents, with specific analogs demonstrating efficacy in models of epilepsy . The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl ring can significantly enhance anticonvulsant activity.

Case Studies

  • Study on Anticancer Activity : A study evaluating the cytotoxic effects of various pyridazinones found that those with electron-withdrawing groups exhibited enhanced potency against breast and colon cancer cell lines. The study concluded that this compound could be a candidate for further development as an anticancer drug .
  • Neuroprotective Properties : Another investigation into the neuroprotective effects of pyridazinones reported that certain derivatives could prevent neuronal death in models of oxidative stress. The study highlighted the importance of methoxy groups in enhancing protective effects against neurotoxicity .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions, particularly distinguishing between bromobenzyl and dimethoxyphenyl protons .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for bromine isotope signatures .
  • X-ray Crystallography : Resolves stereochemical ambiguities; pyridazinone derivatives often form stable crystals suitable for diffraction studies .
  • HPLC-PDA : Quantifies purity (>95% recommended for biological assays) and detects trace impurities .

How does the substitution pattern on the benzyl and phenyl groups influence biological activity?

Advanced Research Question
Structure-activity relationship (SAR) studies suggest:

  • Bromine position : Ortho-substitution (2-bromobenzyl) enhances steric effects, potentially improving target binding .
  • Methoxy groups : 3,4-Dimethoxy on the phenyl ring may increase lipophilicity, affecting membrane permeability and pharmacokinetics .
  • Pyridazinone core : Modulating electron density via substituents can alter enzymatic inhibition (e.g., PDE inhibitors or kinase targets) .
    Methodologically, iterative synthesis of analogs paired with in vitro assays (e.g., enzyme inhibition, cell viability) is essential for SAR validation .

What strategies can resolve contradictions in reported biological activities of pyridazinone derivatives?

Advanced Research Question
Contradictions often arise from assay variability or differential substituent effects. Strategies include:

  • Standardized assays : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) .
  • Metabolic stability testing : Assess if metabolites contribute to observed activities via LC-MS/MS .
  • Computational docking : Compare binding modes of the compound vs. analogs to identify critical interactions (e.g., using AutoDock Vina) .

How can computational models predict the environmental fate of this compound?

Advanced Research Question

  • QSPR models : Estimate physicochemical properties (logP, pKa) to predict solubility and bioavailability .
  • Molecular dynamics simulations : Model degradation pathways (e.g., hydrolysis of the pyridazinone ring) under varying pH/temperature .
  • Ecotoxicity databases : Cross-reference with analogs to estimate LC50/EC50 values for aquatic organisms .

What are the challenges in scaling up synthesis while maintaining purity?

Advanced Research Question

  • Purification bottlenecks : Column chromatography may be impractical at scale; switch to recrystallization or continuous-flow systems .
  • Byproduct management : Monitor brominated side-products via in-line FTIR or Raman spectroscopy .
  • Process optimization : Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, mixing rate) .

How should stability studies under environmental or physiological conditions be designed?

Advanced Research Question

  • Forced degradation : Expose the compound to UV light, heat (40–60°C), and hydrolytic conditions (pH 1–13) to identify degradation products .
  • Long-term stability : Store samples at 25°C/60% RH and analyze monthly for 12 months via HPLC .
  • Metabolite profiling : Use liver microsomes or S9 fractions to simulate Phase I/II metabolism .

What in vitro and in vivo models are appropriate for evaluating pharmacological potential?

Advanced Research Question

  • In vitro :
    • Enzyme inhibition assays (e.g., PDEs, kinases) with IC50 determination .
    • Cytotoxicity screening in cancer cell lines (e.g., MTT assay) .
  • In vivo :
    • Rodent models for pharmacokinetics (Cmax, AUC) and tissue distribution .
    • Disease-specific models (e.g., anti-inflammatory efficacy in a murine colitis model) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.